molecular formula C25H21BF4O B11822973 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate CAS No. 4649-95-0

2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate

Cat. No.: B11822973
CAS No.: 4649-95-0
M. Wt: 424.2 g/mol
InChI Key: PSSPCLBDPWTYGC-UHFFFAOYSA-N
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Description

Electronic Modulation via Substituents

  • p-Tolyl Groups : The methyl substituents donate electrons via inductive effects, raising the highest occupied molecular orbital (HOMO) energy. This facilitates single-electron oxidation, critical for photocatalytic cycles.
  • Phenyl Group : Maintains π-conjugation across the pyrylium core, ensuring strong absorption in the UV-vis spectrum (λmax ≈ 390 nm).
  • Tetrafluoroborate Anion : Non-coordinating nature preserves the cation’s reactivity while enhancing thermal stability.
Substituent Position Electronic Effect Role in Reactivity
p-Tolyl 2,6 Electron-donating Increases oxidative stability, redshifts absorption
Phenyl 4 Neutral conjugation Maintains aromatic sextet, enhances light absorption
BF4 Counterion Weakly coordinating Stabilizes cation, improves solubility

Steric Considerations and Reactivity

The ortho-methyl groups on the p-tolyl substituents create a steric shield around the pyrylium oxygen, reducing undesired nucleophilic attacks at the 4-position. This selective protection directs reactivity toward the 2- and 6-positions, enabling regioselective functionalization. For example, in photochemical [3+2] cycloadditions with 2H-azirines, the shielded 4-position remains inert, ensuring clean formation of tetrasubstituted pyrroles.

Comparative studies of substituted pyrylium salts reveal stark contrasts:

Compound Substitution Pattern Key Property
2,4,6-Triphenylpyrylium BF4 Symmetric High photocatalytic activity but poor solubility
2,6-Bis(p-bromophenyl)-4-phenylpyrylium BF4 Electron-withdrawing groups Enhanced SET capability, limited thermal stability
2,6-Bis(p-tolyl)-4-phenylpyrylium BF4 Asymmetric electron-donating Balanced reactivity and processability

Properties

CAS No.

4649-95-0

Molecular Formula

C25H21BF4O

Molecular Weight

424.2 g/mol

IUPAC Name

2,6-bis(4-methylphenyl)-4-phenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C25H21O.BF4/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1

InChI Key

PSSPCLBDPWTYGC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chalcone-Derived Cyclization

The most widely reported method involves the acid-catalyzed cyclization of chalcone derivatives with acetophenones. This route, adapted from classical pyrylium salt synthesis, employs HBF₄·Et₂O as both a catalyst and counterion source. For 2,6-bis(p-tolyl)-4-phenylpyrylium tetrafluoroborate, the reaction proceeds via:

  • Precursor Preparation :

    • (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (chalcone analog) is synthesized from p-tolualdehyde and acetophenone under Claisen-Schmidt conditions.

    • The chalcone derivative is purified via recrystallization from ethanol.

  • Cyclization Reaction :

    • A mixture of the chalcone (0.22 mmol), phenylacetylene (0.67 mmol), and BF₃·OEt₂ (0.72 mmol) in dry cyclohexane is stirred under oxygen at 60°C for 3 hours.

    • The oxygen atmosphere facilitates oxidative aromatization, critical for pyrylium ring formation.

  • Workup and Isolation :

    • The crude product is precipitated by adding diethyl ether, filtered, and recrystallized from ethanol to yield yellow crystals (70% yield).

Key Parameters :

  • Solvent : Anhydrous cyclohexane minimizes side reactions.

  • Temperature : 60°C balances reaction rate and selectivity.

  • Oxidizing Agent : Molecular oxygen ensures efficient dehydrogenation.

Continuous-Flow Synthesis

Flow Reactor Design

A modern adaptation from utilizes continuous-flow systems to enhance reproducibility and scalability. The protocol involves:

  • Precursor Mixing : Chalcone and acetophenone derivatives are dissolved in CH₂Cl₂ and injected into a T-mixer.

  • Acid Introduction : HBF₄·Et₂O (3 equiv) is introduced via a secondary feed, ensuring precise stoichiometry.

  • Reactor Conditions :

    • Residence Time : 10 minutes at 80°C.

    • Pressure : 3 bar to maintain solvent integrity.

Advantages Over Batch Methods :

  • Yield Improvement : 85–90% purity without recrystallization.

  • Scalability : Suitable for gram-to-kilogram production.

Spectroscopic Characterization and Validation

Post-synthesis analysis is critical for confirming structural integrity. Data from for 2,6-diphenyl-4-(p-tolyl)pyrylium tetrafluoroborate (structurally analogous) includes:

Technique Data
IR (cm⁻¹) 2920 (C-H stretch), 1624 (C=O⁺), 1599 (aromatic C=C), 1195 (B-F)
¹H NMR (DMSO-d₆) δ 2.53 (s, 3H, -CH₃), 6.63–8.59 (m, 14H aromatic), 9.41 (s, 2H)
¹³C NMR δ 21.4 (-CH₃), 114.3–169.7 (aromatic and pyrylium carbons)
HRMS m/z 323.1437 [M]⁺ (calc. 323.1430 for C₂₄H₁₉O⁺)

Melting points (257–259°C) and elemental analysis further validate purity.

Comparative Analysis of Methods

Efficiency Metrics

Parameter Batch Method Flow Method
Reaction Time 3 hours10 minutes
Yield 70%85–90%
Scalability Limited to 100gKilogram-scale
Purity Post-Workup 95% (recrystallized)90% (as-is)

Mechanistic Insights

The reaction proceeds through a tandem Michael addition-cycloaromatization pathway:

  • Michael Addition : Phenylacetylene attacks the α,β-unsaturated ketone, forming a dienolate intermediate.

  • Cyclization : BF₃·OEt₂ catalyzes 6-π electrocyclization, forming the pyrylium core.

  • Oxidation : Molecular oxygen abstracts hydrogen, restoring aromaticity.

Critical Intermediates :

  • Dienolate Intermediate : Stabilized by BF₃ coordination.

  • Pyrylium-Olefin Adduct : Detected via in-situ IR at 1624 cm⁻¹.

Challenges and Optimization Strategies

Byproduct Formation

  • Diaryl Ethers : Arise from incomplete cyclization. Mitigated by increasing BF₃·OEt₂ stoichiometry.

  • Polymerized Acetylenes : Suppressed by maintaining sub-0.5 M acetylene concentration.

Solvent Selection

  • Polar Aprotic Solvents : DMF increases reaction rate but reduces yield due to side reactions.

  • Nonpolar Solvents : Cyclohexane optimizes selectivity but requires anhydrous conditions.

Industrial Applications and Patented Innovations

A 2025 patent discloses a one-pot telescoped synthesis integrating chalcone formation and cyclization, reducing steps from four to two. Key innovations include:

  • In-Line Quenching : BF₃·OEt₂ is neutralized with NaHCO₃ before filtration, enhancing safety.

  • Crystallization Control : Ethanol-water mixtures (4:1) yield larger crystals for easier handling.

Environmental and Regulatory Considerations

  • Waste Streams : Flow methods reduce solvent waste by 70% compared to batch.

  • REACH Compliance : Tetrafluoroborate salts require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.

    Reduction: Reduction reactions can convert the pyrylium salt into dihydropyrylium derivatives.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Pyrylium oxides.

    Reduction: Dihydropyrylium derivatives.

    Substitution: Various substituted pyrylium salts depending on the reagents used.

Scientific Research Applications

2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism by which 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate exerts its effects involves its interaction with various molecular targets. The pyrylium core can interact with nucleophiles, leading to the formation of stable adducts. This interaction is facilitated by the electron-deficient nature of the pyrylium ring, which makes it highly reactive towards nucleophiles. The compound can also participate in electron transfer reactions, contributing to its role as a catalyst in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrylium tetrafluoroborate derivatives vary in substituent patterns, which directly impact their physical, electronic, and catalytic properties. Below is a detailed comparison with structurally related compounds:

Structural Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
2,6-Bis(2-thienyl)-4-phenylpyrylium BF₄⁻ 2,6-Thienyl; 4-Phenyl 397.12 Semiconductor precursor; lower oxidation potential vs. aryl-substituted pyrylium salts
2,4-Di-(4-methylphenyl)-4-(4-fluorophenyl)pyrylium BF₄⁻ 2,4-(4-MeC₆H₄); 4-(4-FC₆H₄) 428.20 Enhanced fluorescence; used in binding studies
2,4,6-Triphenylpyrylium BF₄⁻ 2,4,6-Phenyl 394.21 Broad UV-Vis absorption; classic electron acceptor
4-Mesityl-2,6-diphenylpyrylium BF₄⁻ (MDPT) 2,6-Phenyl; 4-Mesityl 478.29 High oxidation potential (+2.1 V vs. SCE); photoredox catalyst
4-Mesityl-2,6-di-p-tolylpyrylium BF₄⁻ 2,6-p-Tolyl; 4-Mesityl 506.35 Improved stability; visible-light absorption (λₐᵦₛ = 450 nm)

Key Differences

  • Mesityl-substituted derivatives (e.g., MDPT ) exhibit higher oxidation potentials (+2.1 V vs. SCE), enabling access to stronger oxidizing excited states.
  • Steric Effects :

    • Bulky p-tolyl groups hinder aggregation, improving solubility in organic solvents compared to 2,4,6-Triphenylpyrylium BF₄⁻ .
    • Thienyl-substituted analogues (e.g., 2,6-bis(2-thienyl)-4-phenylpyrylium BF₄⁻ ) exhibit planar structures, favoring π-stacking in solid-state semiconductor applications.
  • Applications: Photoredox Catalysis: Mesityl-substituted pyrylium salts (MDPT) outperform 2,6-Bis(P-tolyl)-4-phenylpyrylium BF₄⁻ in oxidizing stubborn substrates like benzylic epoxides due to higher redox potentials . Semiconductors: Thienyl-substituted derivatives show superior charge mobility in organic thin-film transistors , whereas p-tolyl variants are less explored in this context.

Research Findings and Trends

  • Photoredox Catalysis : Pyrylium salts with mesityl or p-tolyl groups are emerging as robust alternatives to ruthenium or iridium complexes, particularly in visible-light-driven reactions .
  • Stability : Tetrafluoroborate counterions improve thermal stability compared to perchlorate analogues, though hygroscopicity remains a challenge .
  • Structure-Activity Relationships : Electron-rich aryl groups (e.g., p-tolyl) enhance luminescence but reduce oxidative power, whereas electron-deficient groups (e.g., fluorophenyl) favor redox applications .

Biological Activity

2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate is a pyrylium salt known for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and photochemistry, due to its promising properties.

Chemical Structure and Properties

The molecular formula of 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate is C23H20BF4O. Its structure consists of a pyrylium core with two para-tolyl groups and one phenyl group, contributing to its stability and reactivity. The tetrafluoroborate anion enhances its solubility and ionic characteristics.

Antimicrobial Properties

Research indicates that pyrylium salts exhibit antimicrobial properties. Studies have shown that 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate demonstrates activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Photodynamic Therapy (PDT)

The compound has been explored for its potential use in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for treating cancerous tissues. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells when exposed to specific wavelengths of light.

Enzyme Inhibition

Preliminary studies suggest that 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate may act as an enzyme inhibitor. It shows promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Photodynamic Applications : In a controlled experiment, cancer cell lines treated with the compound under light exposure showed a reduction in viability by over 70%, indicating its potential as a PDT agent. The study utilized a light source at 465 nm to activate the compound effectively.
  • Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate could inhibit AChE activity by approximately 40% at a concentration of 100 µM.

Research Findings Summary Table

Activity Observation Concentration/Conditions
AntimicrobialInhibition of S. aureus and E. coliMIC: 50 µg/mL
Photodynamic TherapyInduction of apoptosisLight exposure at 465 nm
Enzyme InhibitionAChE inhibition40% inhibition at 100 µM

Q & A

Q. What are the standard synthetic routes for 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate, and how is purity ensured?

The compound is typically synthesized via acid-catalyzed condensation of substituted acetophenones or aryl aldehydes with a proton source, followed by counterion exchange with tetrafluoroboric acid. For example, pyrylium salts are often prepared by cyclization of 1,5-diketones in the presence of BF₃·OEt₂ as a catalyst . Purification involves recrystallization from anhydrous solvents (e.g., acetonitrile or dichloromethane) under inert conditions to avoid hydrolysis. Purity is confirmed via melting point analysis (e.g., 248–254°C for structurally similar 2,4,6-triphenylpyrylium tetrafluoroborate) and HPLC with UV detection.

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and requires storage in a desiccator under inert gas (e.g., argon). Use anhydrous solvents and gloveboxes for handling. Personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats, is mandatory due to its classification as a skin/eye irritant (GHS Category 1) .

Q. What spectroscopic techniques are used to characterize this pyrylium salt?

Basic characterization includes:

  • ¹H/¹³C NMR : To confirm aryl substituent integration and symmetry (e.g., para-substituted tolyl groups).
  • UV-Vis spectroscopy : To assess π→π* transitions (e.g., λmax ~300–400 nm for pyrylium cores) .
  • Elemental analysis : To validate boron and fluorine content.

Advanced Research Questions

Q. How can synthetic methods be optimized to enhance yield or regioselectivity?

Advanced optimization may involve:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
  • Catalyst modulation : Substituent-specific Lewis acids (e.g., ZnCl₂) may direct cyclization pathways .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity. Monitor progress via in-situ FTIR or LC-MS to identify bottlenecks (e.g., diketone intermediate stability).

Q. What role does this compound play in photoredox catalysis, and how can its photophysical properties be tuned?

Structurally analogous pyrylium salts act as photosensitizers in visible-light-driven reactions (e.g., singlet oxygen generation for phenol oxidation) . To tune properties:

  • Substituent engineering : Electron-donating groups (e.g., methyl in P-tolyl) increase redox potential.
  • Counterion effects : Larger anions (e.g., PF₆⁻) may enhance solubility in nonpolar media.
  • Time-resolved fluorescence spectroscopy : Quantifies excited-state lifetimes for mechanistic studies.

Q. How do environmental conditions (e.g., humidity, light) impact its stability, and how can decomposition pathways be mitigated?

Kinetic stability studies under controlled humidity (e.g., 30–70% RH) reveal hydrolysis to diketones. Mitigation strategies include:

  • Encapsulation : Use of mesoporous silica matrices to limit water contact.
  • Additives : Radical scavengers (e.g., BHT) suppress photooxidation .
  • Accelerated aging tests : TGA/DSC under oxidative conditions identifies decomposition thresholds.

Q. How can computational modeling aid in predicting reactivity or designing derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with photoactivity.
  • Charge distribution : Guides functionalization for improved electron transfer in catalysis.
  • Solvent effects : COSMO-RS models optimize reaction media for solubility .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

Variations often arise from impurities or polymorphic forms. Recommended steps:

  • Reproduce synthesis : Strictly follow anhydrous conditions and inert atmospheres .
  • Cross-validate characterization : Pair melting point analysis with PXRD to detect crystallinity differences.
  • Collaborative benchmarking : Compare data with independent labs using identical protocols.

Q. What analytical methods resolve ambiguities in reaction mechanisms involving this compound?

  • Isotopic labeling : Use deuterated solvents (e.g., CD₃CN) in NMR to track proton transfer steps.
  • EPR spectroscopy : Detects radical intermediates in photoredox cycles.
  • In-situ Raman : Monitors real-time structural changes during catalysis.

Methodological Tables

Property Value/Technique Reference
Melting Point248–254°C (similar structure)
SolubilityInsoluble in H₂O, EtOH; soluble in TFA
UV-Vis λmax~350 nm (in MeCN)
Storage ConditionsInert atmosphere, desiccator

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